HDAC6 Isoform Selectivity: DFMO Core Outperforms Hydroxamate Inhibitors by >10,000-Fold
In a direct side-by-side comparison (Ptacek et al., 2023), the difluoromethyl-1,3,4-oxadiazole-based inhibitor (compound 7) exhibited >10,000-fold selectivity for HDAC6 over all other HDAC isoforms, while the benchmark hydroxamate inhibitors tubastatin A and ACY-1215 showed substantial off-target inhibition of HDAC10 and other isoforms [1]. This selectivity is attributed to the mechanism-based, essentially irreversible binding mode of the DFMO warhead (Motlová et al., 2023) [2].
| Evidence Dimension | HDAC6 isoform selectivity (fold over next most inhibited off-target) |
|---|---|
| Target Compound Data | >10,000-fold (DFMO-based inhibitor, compound 7) |
| Comparator Or Baseline | Tubastatin A: significant HDAC10 inhibition; ACY-1215: HDAC10 and HDAC8 off-target activity |
| Quantified Difference | DFMO compound shows >10,000-fold selectivity; hydroxamate comparators lack this level of selectivity |
| Conditions | In vitro isotype selectivity screening against a panel of human HDAC isoforms (HDAC1-11) |
Why This Matters
Procurement of the DFMO-based compound ensures access to a chemotype with unparalleled HDAC6 specificity, minimizing off-target-driven artifacts in biological studies and drug discovery programs.
- [1] Ptacek J, Snajdr I, Schimer J, et al. Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based Inhibitors of Histone Deacetylase 6 In Vitro and in Cells. Int J Mol Sci. 2023;24(5):4720. doi:10.3390/ijms24054720 View Source
- [2] Motlová L, Šnajdr I, Kutil Z, et al. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). ACS Chem Biol. 2023;18:1594-1610. doi:10.1021/acschembio.3c00227 View Source
